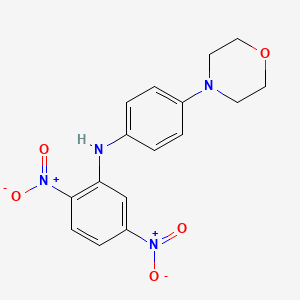

![molecular formula C15H20N4O2 B2987348 8-(2-methoxyethyl)-4-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one CAS No. 2034375-83-0](/img/structure/B2987348.png)

8-(2-methoxyethyl)-4-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(2-methoxyethyl)-4-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one, also known as MPP, is a compound that has been gaining attention in the scientific community due to its potential use in various fields of research.

Scientific Research Applications

Antitumor Activities

Synthesis and Biological Evaluation of Polymethoxylated Fused Pyridine Ring Systems as Antitumor Agents : This research discusses the synthesis of compounds, including pyrido[2,3-d]pyrimidines, and their screening for antitumor activity. Compounds in the pyrazolo[4,3-c]pyridine series were found to be more active against tumors than those in the pyrido[3,2-c]pyridine series. The study highlights broad-spectrum antitumor activity against various tumor cell lines, notably against breast cancer and non-small cell lung cancer cell lines (Rostom, Hassan, & El-Subbagh, 2009).

Synthesis of New Visnagen and Khellin Furochromone Pyrimidine Derivatives and Their Anti-Inflammatory and Analgesic Activity : This study synthesizes and evaluates the anti-inflammatory and analgesic activities of new compounds, including pyridopyrimidines. Some of these compounds exhibited promising activities, demonstrating their potential in therapeutic applications (Abu‐Hashem & Youssef, 2011).

Synthesis, Anti-Angiogenic and DNA Cleavage Studies of Novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide Derivatives : This research focuses on the synthesis of novel piperidine analogs and their efficacy in inhibiting in vivo angiogenesis. The compounds showed significant anti-angiogenic and DNA cleavage activities, suggesting their potential as anticancer agents (Kambappa et al., 2017).

Antiviral and Antimicrobial Effects

Synthesis and Biological Evaluation of Certain α, β-Unsaturated Ketones and Their Corresponding Fused Pyridines as Antiviral and Cytotoxic Agents : This paper discusses the synthesis of pyridopyrimidines and their screening for antiviral and antitumor activities. The compounds showed activity against herpes simplex virus-1 (HSV-1) and human immunodeficiency virus-1 (HIV-1), along with broad-spectrum antitumor activity (El-Subbagh et al., 2000).

Regioselective Synthesis and Antimicrobial Studies of Novel Bridgehead Nitrogen Heterocycles Containing the Thienopyrimidinone Skeleton : This study reports the synthesis of novel thieno[2,3-d]pyrimidin-4-one derivatives with bridgehead nitrogen heterocycles. These compounds displayed good in vitro antibacterial and antifungal activities, suggesting potential as antimicrobial agents (Gaber & Moussa, 2011).

Synthesis, Characterization, and Antibacterial Activity of Biologically Important Vanillin Related Hydrazone Derivatives : This paper focuses on the synthesis of hydrazone derivatives from Piperdine-4-carboxylic acid methyl ester, including pyrimidine-2-yl piperidine derivatives. The synthesized compounds were evaluated for their antibacterial activities against strains such as Pseudomonas aeruginosa and Staphylococcus aureus, indicating their potential in antimicrobial therapies (Govindasami et al., 2011).

Other Applications

- Eco-Friendly Synthesis, Biological Activity, and Evaluation of Some New Pyridopyrimidinone Derivatives as Corrosion Inhibitors : This study explores the use of pyridopyrimidinones as corrosion inhibitors for carbon steel in acid mediums. The compounds displayed inhibition efficiency, indicating their potential in industrial applications (Abdallah, Shalabi, & Bayoumy, 2018).

properties

IUPAC Name |

8-(2-methoxyethyl)-4-piperidin-1-ylpyrido[2,3-d]pyrimidin-7-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4O2/c1-21-10-9-19-13(20)6-5-12-14(16-11-17-15(12)19)18-7-3-2-4-8-18/h5-6,11H,2-4,7-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOQKQZRSYZJKNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C(=O)C=CC2=C1N=CN=C2N3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(2-methoxyethyl)-4-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(4-fluorobenzyl)-N-(3-methylbutyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2987269.png)

![N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-(4-chlorophenoxy)acetamide](/img/structure/B2987271.png)

![3-chloro-2,2-dimethyl-N-[4-(trifluoromethoxy)phenyl]propanamide](/img/structure/B2987275.png)

![6-Chloro-1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-1,4-dihydro-2,3-quinoxalinedione](/img/structure/B2987277.png)

![4-[1-(1-Methyl-2-oxopyrrolidin-3-yl)triazol-4-yl]benzenesulfonyl fluoride](/img/structure/B2987281.png)

![4-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]oxybenzoic acid](/img/structure/B2987282.png)

![N-(3,5-dimethylphenyl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2987283.png)